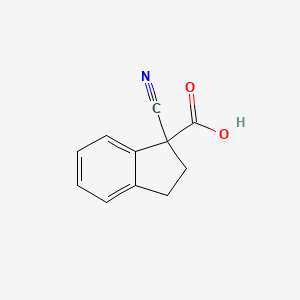
1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2,3-dihydro-1H-indene-1-carboxylic acid (1-CN-DIC) is a synthetic organic compound that has been used in various scientific research applications. It is known for its ability to form a stable bond with a wide variety of molecules, making it a useful tool in many different laboratory experiments. The compound is also known for its biochemical and physiological effects, as well as its advantageous and limiting properties for lab experiments.
Applications De Recherche Scientifique
1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the formation of amide bonds, and as a tool for the analysis of proteins and other biomolecules. It has also been used in the synthesis of pharmaceuticals and other drugs, as well as in the production of polymers and other materials.
Mécanisme D'action
1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid is known to form a stable bond with a wide variety of molecules, making it a useful tool in many different laboratory experiments. The compound is able to form an amide bond with other molecules, which is a strong covalent bond that is formed between the nitrogen atom of one molecule and the carbon atom of another. This bond is very stable and can be used to link two molecules together, making it useful for a wide range of scientific research applications.
Biochemical and Physiological Effects
1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid has been found to have a number of biochemical and physiological effects. The compound has been found to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in the skin. It has also been found to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, 1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid has been found to act as an antioxidant, protecting cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid has a number of advantages and limitations for lab experiments. One of the main advantages of the compound is its ability to form a stable bond with a wide variety of molecules, making it a useful tool in many different laboratory experiments. Additionally, the compound is relatively easy to synthesize and can be easily scaled up for larger quantities. However, the compound is also known to have some limitations, such as its ability to react with certain molecules, which can lead to unwanted side reactions.
Orientations Futures
For research include further investigation into its biochemical and physiological effects, as well as its potential uses in drug development and other areas of biochemistry. Additionally, further research could be conducted into the synthesis of 1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid and its ability to form stable bonds with a wide variety of molecules. Finally, further research could be conducted into the potential applications of 1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid in the production of materials and other products.
Méthodes De Synthèse
1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid is synthesized from the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid (DIC) and cyanogen bromide. The reaction involves the formation of an amide bond between the two molecules, resulting in the formation of 1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is usually performed at a temperature of around 100°C. The reaction is relatively simple and can be easily scaled up for larger quantities of 1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid.
Propriétés
IUPAC Name |
1-cyano-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTYKOBLURTIEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-2,3-dihydro-1H-indene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

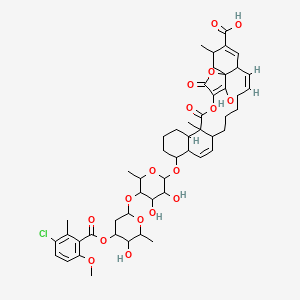

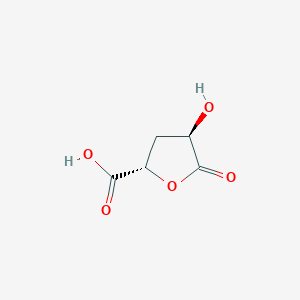


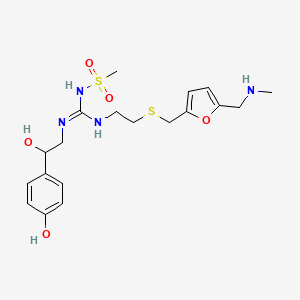
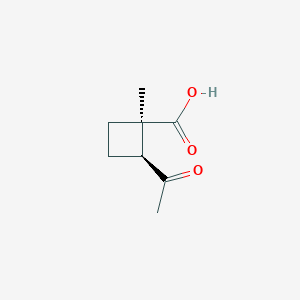
![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)